N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine
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Overview
Description
N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry . This compound features a pyridazine ring substituted with a cyclopentyl group and a 4-fluorophenyl group, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated precursors, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-pyridazin-3(2H)-one: Known for its inotropic and vasodilator properties.
Pyridaben: Used as a herbicide with a pyridazine core.
Uniqueness
N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyridazine derivatives . Its combination of a cyclopentyl group and a 4-fluorophenyl group makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H16FN3 |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C15H16FN3/c16-12-7-5-11(6-8-12)14-9-10-15(19-18-14)17-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,17,19) |
InChI Key |
NYFUSBZDBPPDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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